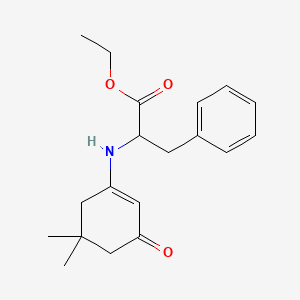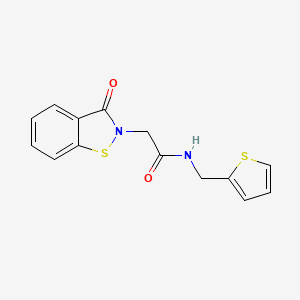
ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate, also known as DCP-LA, is a synthetic compound that has been widely studied for its potential therapeutic applications. DCP-LA belongs to a class of compounds known as cyclohexenone derivatives, which have been shown to exhibit a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mechanism of Action
The mechanism of action of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate is not fully understood, but it is thought to involve the modulation of various signaling pathways in the brain. ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and anti-inflammatory genes. Additionally, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to inhibit the activity of various enzymes involved in the production of reactive oxygen species, such as NADPH oxidase and xanthine oxidase.
Biochemical and Physiological Effects:
ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to exhibit a range of biochemical and physiological effects in animal models and in vitro studies. In particular, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to reduce oxidative stress and inflammation in the brain, which are thought to contribute to the development and progression of neurodegenerative diseases. Additionally, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to improve cognitive function and reduce neuronal damage in animal models of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate in lab experiments is that it has been extensively studied and has a well-established safety profile. Additionally, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of studies.
Future Directions
There are several potential future directions for research on ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate. One area of interest is the development of novel derivatives of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate that exhibit improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate and to identify the specific signaling pathways that are modulated by this compound. Finally, clinical trials are needed to determine the safety and efficacy of ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate in humans, particularly in the context of neurodegenerative diseases and other neurological conditions.
Synthesis Methods
Ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate can be synthesized using a variety of methods, including the condensation of 2,6-dimethylphenol with phenylalanine ethyl ester, followed by oxidation and cyclization. Alternatively, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate can be synthesized by the reaction of 2,6-dimethylphenol with ethyl N-phenylalaninate, followed by oxidation and cyclization.
Scientific Research Applications
Ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been studied extensively for its potential therapeutic applications in a range of conditions, including neurodegenerative diseases, stroke, and traumatic brain injury. In particular, ethyl N-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)phenylalaninate has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
properties
IUPAC Name |
ethyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-4-23-18(22)17(10-14-8-6-5-7-9-14)20-15-11-16(21)13-19(2,3)12-15/h5-9,11,17,20H,4,10,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEJSNBKRUHMFNC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1)NC2=CC(=O)CC(C2)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[(5,5-dimethyl-3-oxocyclohexen-1-yl)amino]-3-phenylpropanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-phenyl-11-(3-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4893187.png)
![1-[(2,5-dimethylphenyl)sulfonyl]-N-isopropyl-4-piperidinecarboxamide](/img/structure/B4893190.png)

![2-chlorobenzyl 2-(4-oxo-6-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)propanoate](/img/structure/B4893202.png)
![N-[1-(4-methoxyphenyl)-6,6-dimethyl-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(6-oxo-1,4,5,6-tetrahydro-3-pyridazinyl)propanamide](/img/structure/B4893205.png)
![2-[4-(1H-1,2,3-benzotriazol-1-yl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4893209.png)
![N~2~-(2-chlorobenzyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-isobutylglycinamide](/img/structure/B4893217.png)
![1-(4-chloro-2-methylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4893224.png)

![N-[3-(dimethylamino)-2-methylpropyl]-2,2-diphenylacetamide](/img/structure/B4893232.png)
![ethyl 4-({4-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl}methyl)-1-piperazinecarboxylate](/img/structure/B4893234.png)
![1-(4-chlorobenzyl)-N-{[1-(4-morpholinyl)cycloheptyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4893242.png)
![N-{3-benzyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}-3-fluorobenzamide](/img/structure/B4893254.png)